

A Comparative Spectroscopic Analysis of 1,2,3-Butatriene and Its Isomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2,3-Butatriene

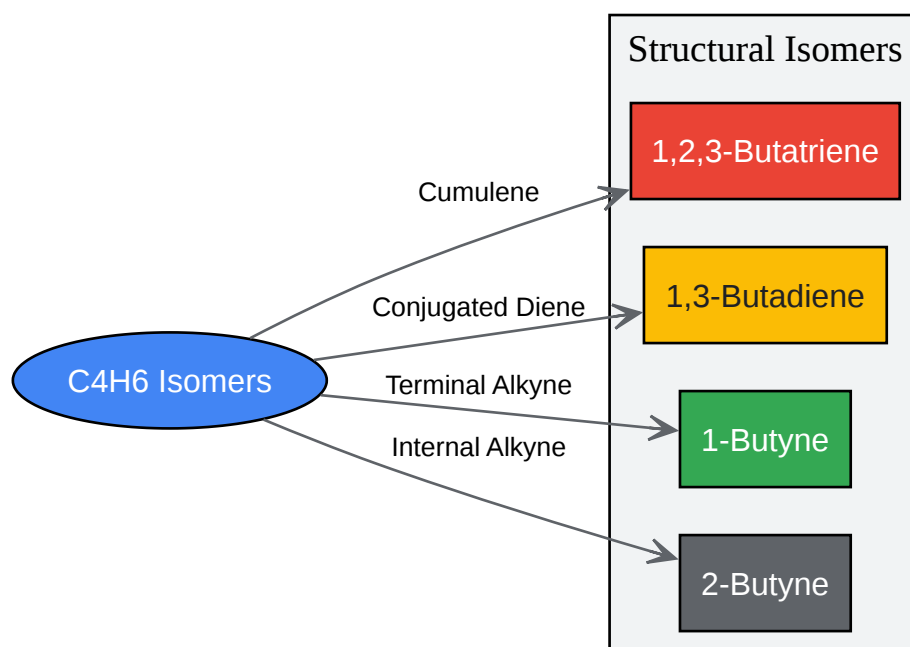
Cat. No.: B1194048

[Get Quote](#)

Published: December 13, 2025

This guide provides a detailed comparison of the spectroscopic data for **1,2,3-butatriene** and its common structural isomers: 1,3-butadiene, 1-butyne, and 2-butyne. All four compounds share the molecular formula C_4H_6 , but their distinct arrangements of double and triple bonds result in unique spectroscopic fingerprints. Understanding these differences is crucial for researchers in chemical synthesis, materials science, and drug development for accurate identification and characterization.

This document summarizes key data from Infrared (IR), Proton Nuclear Magnetic Resonance (1H NMR), Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy, supported by generalized experimental protocols.



[Click to download full resolution via product page](#)

Caption: Structural relationship of **1,2,3-butatriene** and its common isomers.

Infrared (IR) Spectroscopy Comparison

IR spectroscopy is highly effective for distinguishing these isomers by identifying characteristic vibrations of their functional groups. The most notable differences arise from the C-H bonds of terminal alkynes and the unique stretching of cumulated and conjugated double bonds.

Isomer	Key Absorptions (cm ⁻¹)	Description of Vibrational Mode
1,2,3-Butatriene	~2070	Strong, characteristic asymmetric C=C=C stretch of the cumulene system.
1,3-Butadiene	3100-3010~1596	=C-H stretch (sp ² C-H).C=C stretch (conjugated system).[1] [2]
1-Butyne	~3300~2100	Strong, sharp ≡C-H stretch (terminal alkyne).[3]C≡C stretch.
2-Butyne	~2260-2100 (weak/absent)	C≡C stretch. This peak is often absent or very weak due to the symmetrical nature of the internal alkyne, which results in no change in dipole moment during the vibration.[4]

Analysis: The presence of a strong, sharp peak around 3300 cm⁻¹ is a definitive indicator of 1-butyne. Conversely, the absence of this peak and a very weak or missing C≡C stretch signal is characteristic of the symmetrical 2-butyne. 1,3-Butadiene is identified by its C=C stretching frequency and sp² C-H stretches, while **1,2,3-butatriene** is uniquely identified by its intense absorption around 2070 cm⁻¹ from the cumulated double bond system.

¹H Nuclear Magnetic Resonance (¹H NMR)

Spectroscopy Comparison

¹H NMR spectroscopy distinguishes the isomers based on the number of unique proton environments, their chemical shifts, and spin-spin splitting patterns. The symmetry of each molecule plays a crucial role in the appearance of its spectrum.

Isomer	Chemical Shift (δ , ppm)	Description (Splitting, Integration)
1,2,3-Butatriene	~4.68	Singlet, 4H. The molecule is symmetrical, so all four protons are chemically equivalent.
1,3-Butadiene	~6.3 (multiplet, 2H)~5.1 (multiplet, 4H)	Internal protons (=CH-). Terminal protons (=CH ₂). The spectrum is complex due to coupling between protons. [5]
1-Butyne	~2.15 (quartet, 2H)~1.95 (triplet, 1H)~1.10 (triplet, 3H)	Methylene protons (-CH ₂ -). Alkynyl proton (\equiv C-H). Methyl protons (-CH ₃).
2-Butyne	~1.75	Singlet, 6H. Due to symmetry, both methyl groups are identical, and there are no adjacent protons to cause splitting. [6]

Analysis: 2-Butyne provides the simplest spectrum with a single peak, confirming its high degree of symmetry. 1-Butyne is also easily identified by its three distinct signals with characteristic splitting patterns. The spectra of **1,2,3-butatriene** and 1,3-butadiene are differentiated by the number of signals; the former shows a single peak due to its symmetry, while the latter shows two complex multiplets corresponding to its two different types of vinyl protons.

¹³C Nuclear Magnetic Resonance (¹³C NMR)

Spectroscopy Comparison

¹³C NMR spectroscopy provides information on the number of unique carbon environments and their electronic nature (sp, sp², sp³).

Isomer	Chemical Shift (δ , ppm)	Description of Carbon Environment
1,2,3-Butatriene	~150.1~83.2	Central carbons of the C=C=C system. Terminal carbons (=CH ₂). [4]
1,3-Butadiene	~137.2~116.7	Internal carbons (=CH-). Terminal carbons (=CH ₂).
1-Butyne	~84.1~68.5~20.5~13.2	C-2 (sp).C-1 (sp).C-3 (sp ³).C-4 (sp ³).
2-Butyne	~74.0~3.5	C-2 and C-3 (sp).C-1 and C-4 (sp ³). [7]

Analysis: The number of signals in the ¹³C NMR spectrum directly corresponds to the number of non-equivalent carbons. 1-Butyne, with four unique carbons, shows four distinct peaks. **1,2,3-Butatriene**, 1,3-Butadiene, and 2-Butyne each show only two signals due to their molecular symmetry. They can be distinguished by their chemical shifts: the sp-hybridized carbons of the alkynes appear significantly upfield (lower ppm) compared to the sp² carbons of the diene and triene.[\[8\]](#) The central carbons of **1,2,3-butatriene** are uniquely deshielded, appearing far downfield at ~150 ppm.[\[4\]](#)

Ultraviolet-Visible (UV-Vis) Spectroscopy Comparison

UV-Vis spectroscopy is particularly useful for analyzing compounds with conjugated π -systems. The absorption of UV light corresponds to the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

Isomer	λ_{max} (nm)	Description
1,2,3-Butatriene	~225-230	The cumulated double bonds result in a π - π^* transition, but it is less extensive than in a conjugated system.
1,3-Butadiene	217	The conjugated π -system significantly lowers the HOMO-LUMO energy gap, resulting in absorption at a longer wavelength compared to isolated double bonds. [9] [10]
1-Butyne	< 200	The π - π^* transition requires high energy and occurs in the far-UV region, outside the range of standard spectrometers.
2-Butyne	< 200	Similar to 1-butyne, the π - π^* transition is in the far-UV region.

Analysis: 1,3-Butadiene is the standout in UV-Vis spectroscopy. Its conjugated system allows for a relatively low-energy electronic transition, producing a strong absorption at 217 nm.[\[9\]](#)[\[10\]](#) In contrast, 1-butyne and 2-butyne do not absorb significantly in the conventional UV-Vis range (200-800 nm). **1,2,3-butatriene** absorbs in the UV region, but its λ_{max} and absorption characteristics differ from the classic conjugated signature of 1,3-butadiene.

Experimental Protocols

The data presented in this guide are based on standard spectroscopic techniques. The general methodologies are outlined below.

Infrared (IR) Spectroscopy

- Technique: Fourier Transform Infrared (FTIR) Spectroscopy.

- Sample Preparation: For volatile compounds like the C₄H₆ isomers, spectra are typically acquired in the gas phase. The sample is introduced into a gas cell (typically with a path length of 10 cm or longer to ensure sufficient absorption) with IR-transparent windows (e.g., NaCl or KBr).[\[11\]](#)[\[12\]](#)
- Procedure:
 - A background spectrum is collected by filling the gas cell with a non-absorbing gas like dry nitrogen or by evacuating the cell.[\[6\]](#)
 - The gas cell is then filled with the sample vapor to a known partial pressure.
 - The sample spectrum is recorded, and the instrument's software automatically ratios it against the background to produce the final absorbance or transmittance spectrum.
 - High resolution (e.g., 0.5 to 1 cm⁻¹) is often used to resolve the rotational-vibrational fine structure of gas-phase molecules.[\[6\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Technique: ¹H and ¹³C NMR Spectroscopy.
- Sample Preparation:
 - A small amount of the liquid sample (5-20 mg for ¹H, 20-50 mg for ¹³C) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃; or tetrachloromethane, CCl₄ for older data) in a standard 5 mm NMR tube.[\[13\]](#)[\[14\]](#)
 - A small quantity of an internal standard, typically tetramethylsilane (TMS), is added to provide a reference signal at 0.0 ppm.
- Procedure:
 - The NMR tube is placed in the spectrometer's magnet.
 - The magnetic field is "locked" onto the deuterium signal of the solvent to correct for any field drift.[\[13\]](#)

- The magnetic field is "shimmed" to maximize its homogeneity, ensuring sharp, well-resolved peaks.
- A series of radiofrequency pulses are applied, and the resulting free induction decay (FID) signal is recorded.
- A Fourier transform is applied to the FID to generate the frequency-domain NMR spectrum.[14]

Ultraviolet-Visible (UV-Vis) Spectroscopy

- Technique: UV-Vis Absorption Spectroscopy.
- Sample Preparation: The sample is dissolved in a UV-transparent solvent, such as hexane or ethanol, at a very low concentration (typically in the micromolar range) to ensure the absorbance falls within the instrument's linear range.[15] The solution is placed in a quartz cuvette (glass absorbs UV light).
- Procedure:
 - A baseline or "blank" spectrum is recorded using a cuvette filled only with the solvent. This corrects for any absorption from the solvent and the cuvette itself.[15]
 - The blank cuvette is replaced with the sample cuvette.
 - The instrument scans the desired wavelength range (e.g., 200-400 nm), and the absorbance at each wavelength is recorded.
 - The final spectrum is plotted as absorbance versus wavelength, from which the λ_{max} is determined.[16]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. Structure Determination in Conjugated Systems UV | MCC Organic Chemistry [courses.lumenlearning.com]
- 4. spectrabase.com [spectrabase.com]
- 5. 1,1,4,4-Bis(pentamethylene)-1,2,3-butatriene | C₁₄H₂₀ | CID 13234792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Page loading... [wap.guidechem.com]
- 8. ¹³C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. utsc.utoronto.ca [utsc.utoronto.ca]
- 11. chemlab.truman.edu [chemlab.truman.edu]
- 12. Infrared Spectroscopy on Gases | The Infrared and Raman Discussion Group [irdg.org]
- 13. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. engineering.purdue.edu [engineering.purdue.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [A Comparative Spectroscopic Analysis of 1,2,3-Butatriene and Its Isomers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1194048#comparing-the-spectroscopic-data-of-1-2-3-butatriene-with-its-isomers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com